molecular formula C7H9BBrNO2 B1522047 (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid CAS No. 1072944-23-0

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

Cat. No.: B1522047
CAS No.: 1072944-23-0
M. Wt: 229.87 g/mol
InChI Key: GXXITYQLWOMIEM-UHFFFAOYSA-N
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Description

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BBrNO2. It is characterized by the presence of a bromine atom and two methyl groups on a pyridine ring, which is further functionalized with a boronic acid group. This compound is of interest in various fields of chemistry due to its utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid typically involves the following steps:

  • Bromination: Starting with 2,4-dimethylpyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

  • Borylation: The brominated pyridine is then subjected to borylation using boronic acid derivatives like bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts (e.g., Pd(PPh3)4), a base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Formation of reduced pyridine derivatives.

  • Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Comparison with Similar Compounds

  • 3-Bromopyridine boronic acid

  • 2,6-Dimethylpyridine boronic acid

  • 4-Bromopyridine boronic acid

These compounds share the boronic acid functionality but differ in their substitution patterns, leading to variations in their reactivity and applications.

Properties

IUPAC Name

(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXITYQLWOMIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1C)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660633
Record name (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-23-0
Record name B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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